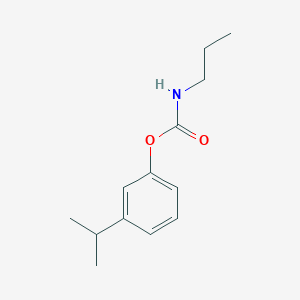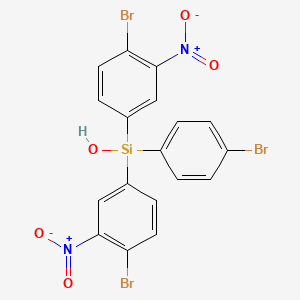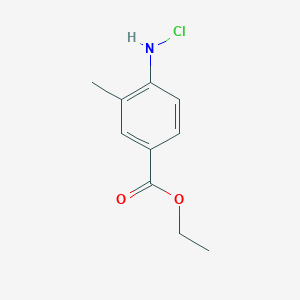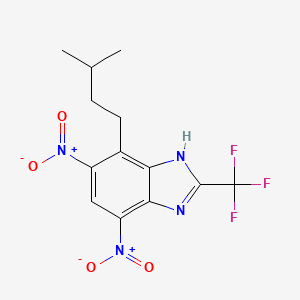![molecular formula C15H14ClNO2 B14618893 Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- CAS No. 58605-27-9](/img/structure/B14618893.png)
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzophenone, characterized by the presence of a chloro group and a hydroxyethylamino group attached to the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitroaniline and benzoyl chloride.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 5-chloro-2-aminophenyl is then acylated with benzoyl chloride to form 5-chloro-2-benzoylaminophenyl.
Hydroxyethylation: The final step involves the reaction of 5-chloro-2-benzoylaminophenyl with ethylene oxide to introduce the hydroxyethyl group, yielding Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacks the chloro and hydroxyethylamino groups.
5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a methylamino group instead of a hydroxyethylamino group.
2-Methylamino-5-chlorobenzophenone: Another derivative with a methylamino group.
Uniqueness
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is unique due to the presence of both the chloro and hydroxyethylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58605-27-9 |
|---|---|
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
[5-chloro-2-(2-hydroxyethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H14ClNO2/c16-12-6-7-14(17-8-9-18)13(10-12)15(19)11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 |
InChI-Schlüssel |
KLYOVNUKGJZKBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)



![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)

